molecular formula C10H13FN2O6S2 B2380419 4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine CAS No. 2411241-97-7

4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine

Cat. No.: B2380419
CAS No.: 2411241-97-7
M. Wt: 340.34
InChI Key: IDTNDNZNCQQWHX-UHFFFAOYSA-N
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Description

4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine is a complex organic compound characterized by the presence of both sulfonyl and morpholine groups

Properties

IUPAC Name

4-(3-amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O6S2/c11-21(16,17)19-10-2-1-8(7-9(10)12)20(14,15)13-3-5-18-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTNDNZNCQQWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OS(=O)(=O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-amino-4-fluorophenol with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with morpholine under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure safety and efficiency. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The amino and fluorosulfonyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl and morpholine groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, making the compound useful in research focused on enzyme inhibition and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its sulfonyl and morpholine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the development of new chemical entities and therapeutic agents .

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